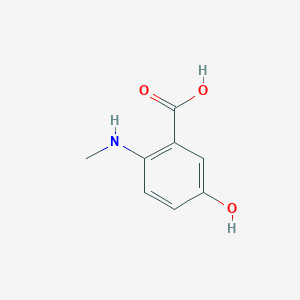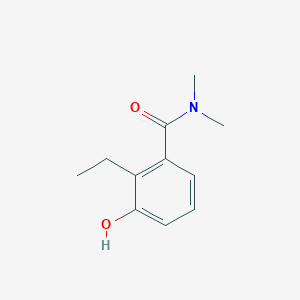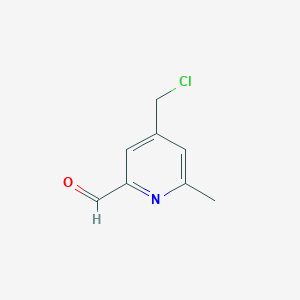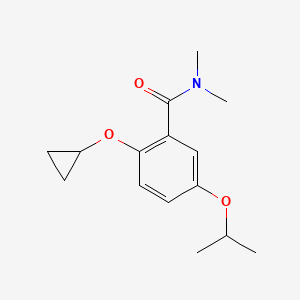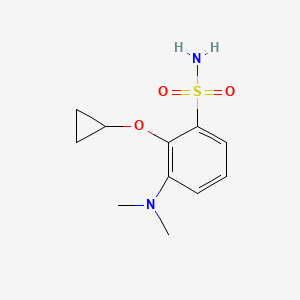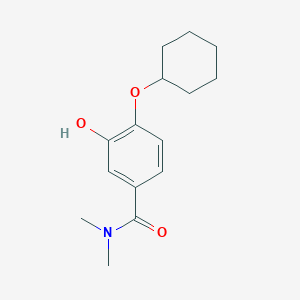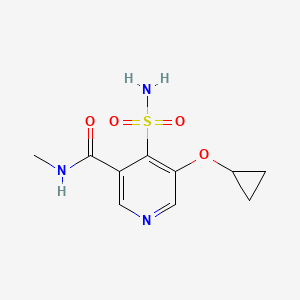
5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a nicotinamide core. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide typically involves multiple steps, including the formation of the nicotinamide core and the subsequent introduction of the cyclopropoxy and sulfamoyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate oxidative stress pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-sulfamoylnicotinamide: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
5-Cyclopropoxy-4-sulfamoylnicotinamide: Another closely related compound with variations in the position of the substituents.
Uniqueness
5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development.
特性
分子式 |
C10H13N3O4S |
|---|---|
分子量 |
271.30 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-4-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-13-5-8(17-6-2-3-6)9(7)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChIキー |
NARILFYFQOLGAO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CN=CC(=C1S(=O)(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


